molecular formula C22H16N2O2S B2808012 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-77-4

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2808012
CAS No.: 312755-77-4
M. Wt: 372.44
InChI Key: SLQMXMNGSJECPN-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzothiazole. This intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its ability to interact with biological targets, making it a potent inhibitor of various enzymes and receptors. Additionally, the methyl group on the benzothiazole ring contributes to its lipophilicity, improving its cell membrane permeability and bioavailability .

Properties

IUPAC Name

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMXMNGSJECPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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